Cas no 1551550-81-2 (4-3-fluoro-5-(trifluoromethyl)phenylbutan-2-one)

4-3-fluoro-5-(trifluoromethyl)phenylbutan-2-one 化学的及び物理的性質
名前と識別子
-
- 4-3-fluoro-5-(trifluoromethyl)phenylbutan-2-one
- 4-[3-fluoro-5-(trifluoromethyl)phenyl]butan-2-one
- EN300-1931610
- 1551550-81-2
-
- インチ: 1S/C11H10F4O/c1-7(16)2-3-8-4-9(11(13,14)15)6-10(12)5-8/h4-6H,2-3H2,1H3
- InChIKey: NPEIQKBRYIRKDM-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C(F)(F)F)C=C(C=1)CCC(C)=O
計算された属性
- せいみつぶんしりょう: 234.06677759g/mol
- どういたいしつりょう: 234.06677759g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
4-3-fluoro-5-(trifluoromethyl)phenylbutan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1931610-2.5g |
4-[3-fluoro-5-(trifluoromethyl)phenyl]butan-2-one |
1551550-81-2 | 2.5g |
$1370.0 | 2023-09-17 | ||
Enamine | EN300-1931610-0.5g |
4-[3-fluoro-5-(trifluoromethyl)phenyl]butan-2-one |
1551550-81-2 | 0.5g |
$671.0 | 2023-09-17 | ||
Enamine | EN300-1931610-10.0g |
4-[3-fluoro-5-(trifluoromethyl)phenyl]butan-2-one |
1551550-81-2 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1931610-1g |
4-[3-fluoro-5-(trifluoromethyl)phenyl]butan-2-one |
1551550-81-2 | 1g |
$699.0 | 2023-09-17 | ||
Enamine | EN300-1931610-5.0g |
4-[3-fluoro-5-(trifluoromethyl)phenyl]butan-2-one |
1551550-81-2 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1931610-1.0g |
4-[3-fluoro-5-(trifluoromethyl)phenyl]butan-2-one |
1551550-81-2 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1931610-0.25g |
4-[3-fluoro-5-(trifluoromethyl)phenyl]butan-2-one |
1551550-81-2 | 0.25g |
$642.0 | 2023-09-17 | ||
Enamine | EN300-1931610-0.1g |
4-[3-fluoro-5-(trifluoromethyl)phenyl]butan-2-one |
1551550-81-2 | 0.1g |
$615.0 | 2023-09-17 | ||
Enamine | EN300-1931610-5g |
4-[3-fluoro-5-(trifluoromethyl)phenyl]butan-2-one |
1551550-81-2 | 5g |
$2028.0 | 2023-09-17 | ||
Enamine | EN300-1931610-0.05g |
4-[3-fluoro-5-(trifluoromethyl)phenyl]butan-2-one |
1551550-81-2 | 0.05g |
$587.0 | 2023-09-17 |
4-3-fluoro-5-(trifluoromethyl)phenylbutan-2-one 関連文献
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
4-3-fluoro-5-(trifluoromethyl)phenylbutan-2-oneに関する追加情報
4-3-Fluoro-5-(Trifluoromethyl)Phenylbutan-2-one: A Comprehensive Overview
The compound 4-3-fluoro-5-(trifluoromethyl)phenylbutan-2-one, with CAS No. 1551550-81-2, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and material science. This compound is characterized by its unique structure, which combines a fluorinated aromatic ring with a ketone functional group, making it a versatile building block for various applications.
4-3-fluoro-5-(trifluoromethyl)phenylbutan-2-one is synthesized through a series of carefully optimized reactions, often involving Friedel-Crafts acylation or other electrophilic aromatic substitution methods. The presence of the trifluoromethyl group at the 5-position of the phenyl ring introduces significant electronic effects, enhancing the compound's stability and reactivity. This makes it an ideal candidate for use in drug discovery programs targeting various therapeutic areas.
Recent studies have highlighted the potential of 4-3-fluoro-5-(trifluoromethyl)phenylbutan-2-one as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of kinase inhibitors, where its ability to form hydrogen bonds and engage in π-interactions plays a crucial role in modulating enzyme activity. Furthermore, its fluorinated substituents contribute to improved pharmacokinetic properties, such as enhanced bioavailability and reduced clearance rates.
In addition to its pharmaceutical applications, 4-3-fluoro-5-(trifluoromethyl)phenylbutan-2-one has found utility in materials science. Its rigid aromatic structure and electron-withdrawing groups make it suitable for use in the synthesis of advanced polymers and high-performance materials. Recent advancements in polymer chemistry have demonstrated how this compound can be incorporated into polymeric frameworks to enhance mechanical strength and thermal stability.
The synthesis of 4-3-fluoro-5-(trifluoromethyl)phenylbutan-2-one involves multiple steps, each requiring precise control over reaction conditions to ensure high yields and purity. The starting material is typically a substituted benzene derivative, which undergoes fluorination and trifluoromethylation before being subjected to ketone formation via oxidation or other methods. These steps are often optimized using computational chemistry tools to predict reaction outcomes and minimize waste.
From an environmental standpoint, the production and handling of 4-3-fluoro-5-(trifluoromethyl)phenylbutan-2-one must adhere to strict safety protocols. Its chemical stability and resistance to degradation make it a low-risk material in terms of environmental contamination. However, proper disposal methods should still be employed to ensure compliance with regulatory standards.
In conclusion, 4-3-fluoro-5-(trifluoromethyl)phenylbutan-2-one stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, combined with its versatile functional groups, positions it as a valuable tool in both academic research and industrial applications. As ongoing research continues to uncover new potentials for this compound, its role in advancing science and technology is expected to grow significantly.
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